molecular formula C13H8FN3O2 B6414184 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid CAS No. 1262011-41-5

6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid

Cat. No.: B6414184
CAS No.: 1262011-41-5
M. Wt: 257.22 g/mol
InChI Key: FEHZUGWBPNYKQK-UHFFFAOYSA-N
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Description

6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a fluorophenyl group attached to a picolinic acid backbone. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-cyano-2-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial production methods may incorporate purification techniques such as crystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(3-fluorophenyl)picolinic acid
  • 6-Amino-3-(3-cyano-2-chlorophenyl)picolinic acid
  • 6-Amino-3-(3-cyano-2-methylphenyl)picolinic acid

Uniqueness

6-Amino-3-(3-cyano-2-fluorophenyl)picolinic acid is unique due to the presence of both the cyano and fluorophenyl groups, which impart distinct chemical properties. These functional groups enhance the compound’s reactivity and binding affinity, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

6-amino-3-(3-cyano-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-11-7(6-15)2-1-3-8(11)9-4-5-10(16)17-12(9)13(18)19/h1-5H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHZUGWBPNYKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(N=C(C=C2)N)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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